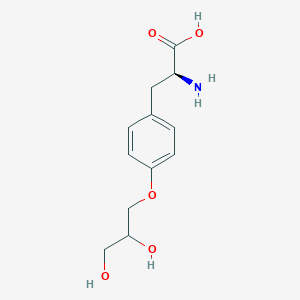

O-(2,3-Dihydroxypropyl)-L-tyrosine

Description

Properties

CAS No. |

63245-21-6 |

|---|---|

Molecular Formula |

C12H17NO5 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

(2S)-2-amino-3-[4-(2,3-dihydroxypropoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C12H17NO5/c13-11(12(16)17)5-8-1-3-10(4-2-8)18-7-9(15)6-14/h1-4,9,11,14-15H,5-7,13H2,(H,16,17)/t9?,11-/m0/s1 |

InChI Key |

BKRMLNMJSANDHQ-UMJHXOGRSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCC(CO)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OCC(CO)O |

Origin of Product |

United States |

Preparation Methods

Protection-Deprotection Strategy

A common approach involves sequential protection of the amino and carboxyl groups of L-tyrosine to prevent undesired side reactions during etherification.

Amino Group Protection :

The α-amino group is typically protected using tert-butyloxycarbonyl (Boc) or trifluoroacetyl (TFA) groups. For instance, Boc protection is achieved by reacting L-tyrosine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) under basic conditions.Carboxyl Group Protection :

Esterification with benzyl or methyl groups via acid-catalyzed reflux in methanol or benzyl alcohol yields protected derivatives like L-tyrosine methyl ester.Etherification :

The phenolic hydroxyl group is alkylated using 2,3-dihydroxypropyl tosylate or mesylate. In a representative procedure, Boc-protected L-tyrosine methyl ester is reacted with 2,3-dihydroxypropyl tosylate in acetonitrile at 90°C for 4 hours in the presence of potassium carbonate. The tosylate acts as a leaving group, facilitating nucleophilic substitution.Deprotection :

Final deprotection involves hydrogenolysis (for benzyl esters) or acidic hydrolysis (for Boc groups). For example, treatment with 4N HCl in dioxane removes the Boc group, yielding the free amino acid.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| Amino Protection | Boc₂O, THF, NaHCO₃ | 92 | Extraction (ethyl acetate) |

| Etherification | 2,3-Dihydroxypropyl tosylate, K₂CO₃ | 65 | Silica gel chromatography |

| Deprotection | 4N HCl, dioxane | 85 | Recrystallization |

Mitsunobu Reaction for Direct Etherification

The Mitsunobu reaction offers a stereospecific alternative for introducing the dihydroxypropyl group without pre-activation.

Reaction Setup :

Protected L-tyrosine (e.g., N-trifluoroacetyl-L-tyrosine methyl ester) is combined with 2,3-dihydroxypropanol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in THF at 0–5°C. The reaction proceeds via a redox mechanism, with DEAD facilitating phosphine oxide formation.Work-up :

Post-reaction, the solvent is evaporated, and the crude product is hydrolyzed using aqueous potassium carbonate. Acidification with 2N HCl precipitates the product, which is purified via silica gel chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–5°C (initiation), room temperature |

| Molar Ratio (PPh₃:DEAD) | 1.3:1 |

| Yield | 78% |

Comparative Analysis of Methodologies

Yield and Scalability

The protection-deprotection route affords moderate yields (65–85%) but requires multiple steps, increasing complexity. In contrast, the Mitsunobu reaction achieves higher yields (78%) in fewer steps but demands stoichiometric amounts of PPh₃ and DEAD, raising costs.

Purification Challenges

Silica gel chromatography is indispensable for removing triphenylphosphine oxide byproducts in Mitsunobu reactions. Recrystallization from dichloromethane/n-hexane mixtures proves effective for tosylate-derived products.

Industrial Considerations

Cost-Benefit Trade-offs

While the Mitsunobu reaction is efficient, its reliance on expensive reagents limits scalability. Tosylate-based alkylation, though lower-yielding, uses cheaper substrates and is preferable for large-scale synthesis.

Environmental Impact

Solvent recovery systems (e.g., acetonitrile distillation) and catalytic methods for azodicarboxylate regeneration are critical for sustainable production.

Chemical Reactions Analysis

Types of Reactions: O-(2,3-Dihydroxypropyl)-L-tyrosine can undergo various chemical reactions, including:

Oxidation: The dihydroxypropyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the dihydroxypropyl group to a hydroxyl group.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium periodate or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of alkylated or acylated tyrosine derivatives.

Scientific Research Applications

Chemistry: O-(2,3-Dihydroxypropyl)-L-tyrosine is used as a building block in the synthesis of complex molecules and polymers

Biology: In biological research, this compound is used to study protein modifications and enzyme interactions. It can serve as a substrate for enzymes that modify tyrosine residues, providing insights into enzymatic mechanisms and protein function.

Medicine: this compound has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for designing enzyme inhibitors or activators. Additionally, it may be used in the development of diagnostic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of O-(2,3-dihydroxypropyl)-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The dihydroxypropyl group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The phenolic hydroxyl group can also participate in various biochemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

L-Tyrosine (Parent Compound)

- Structure : L-Tyrosine lacks the 2,3-dihydroxypropyl group, with a hydroxylated phenylalanine backbone.

- Properties: As a proteinogenic amino acid, it participates in neurotransmitter synthesis (e.g., dopamine) and protein assembly. Its solubility in water is moderate (0.45 g/100 mL at 25°C).

- Applications : Used in nutritional supplements and research on metabolic disorders.

- Key Difference : The absence of the dihydroxypropyl group limits its utility in applications requiring enhanced hydrophilicity or molecular interactions.

3-Methyl-L-tyrosine

- Structure : Features a methyl group at the 3-position on the aromatic ring instead of the dihydroxypropyl modification.

- Properties: The methyl group increases hydrophobicity compared to L-tyrosine. No comprehensive toxicological data is available, limiting its use in therapeutic contexts .

- Applications : Primarily a research chemical for studying tyrosine metabolism or enzyme inhibition.

- Key Difference : Substitution on the aromatic ring versus the hydroxyl group results in distinct physicochemical and biological behaviors.

O-(3-Azidopropyl)-L-tyrosine

- Structure : Contains a 3-azidopropyl group attached to the tyrosine oxygen.

- Properties : The azide group enables bioorthogonal "click chemistry" for labeling biomolecules. Its molecular weight (264.28 g/mol) and chlorine content suggest moderate polarity .

- Applications : Widely used in proteomics and molecular tracking.

- Key Difference : The azidopropyl group prioritizes reactivity for conjugation over hydrophilicity, unlike the dihydroxypropyl group.

Eicosanoic Acid 2,3-Dihydroxypropyl Ester

- Structure: A fatty acid (eicosanoic acid) esterified with a 2,3-dihydroxypropyl group.

- Applications : Isolated from Hygroryza aristata; studied for antioxidant and surfactant properties .

- Key Difference: The dihydroxypropyl group here modifies a fatty acid rather than an amino acid, altering its biological role.

Data Table: Structural and Functional Comparison

| Compound | Substituent | Molecular Formula | Key Properties | Applications |

|---|---|---|---|---|

| O-(2,3-Dihydroxypropyl)-L-tyrosine | O-(2,3-dihydroxypropyl) | C₁₂H₁₇NO₅ | Enhanced hydrophilicity, hydrogen bonding | Research (potential drug delivery) |

| L-Tyrosine | None (parent structure) | C₉H₁₁NO₃ | Moderate solubility, biological activity | Nutrition, biochemistry |

| 3-Methyl-L-tyrosine | 3-methyl on aromatic ring | C₁₀H₁₃NO₃ | Increased hydrophobicity | Metabolic research |

| O-(3-Azidopropyl)-L-tyrosine | O-(3-azidopropyl) | C₁₂H₁₇ClN₄O₃ | Bioorthogonal reactivity | Biomolecular labeling |

| Eicosanoic acid 2,3-DHP ester | 2,3-dihydroxypropyl | C₂₃H₄₆O₄ | Amphiphilic | Antioxidants, surfactants |

Research Findings and Implications

- Hydrogen Bonding : The dihydroxypropyl group in O-(2,3-DHP derivatives (e.g., cellulose) enhances mechanical strength in composites, suggesting similar benefits in tyrosine-based systems for drug formulations .

- Toxicity Gaps : Unlike 3-Methyl-L-tyrosine, O-(2,3-DHP-L-tyrosine lacks reported toxicity data, necessitating further studies for biomedical applications .

- Functional Priorities : Azidopropyl derivatives prioritize reactivity, while dihydroxypropyl groups optimize solubility—highlighting the need for substituent selection based on application .

Q & A

Q. What are the established synthetic routes for O-(2,3-Dihydroxypropyl)-L-tyrosine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling L-tyrosine with 2,3-dihydroxypropyl groups via esterification or etherification. Microwave-assisted solvent-free synthesis (200–400 W) is effective for regioselective modification, minimizing side reactions and improving yield . Enzymatic approaches using tyrosine-specific ligases or phenol-lyase derivatives can also introduce dihydroxypropyl groups under mild conditions (pH 7–8, 37°C), preserving stereochemistry . Yield optimization requires controlled addition of glycerol derivatives (e.g., glycidol) and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are critical for characterizing this compound and confirming structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves regioselectivity of dihydroxypropyl attachment, with key signals at δ 3.4–4.2 ppm for glycerol protons . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺ ~ 300–320 Da). Purity is validated via reversed-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) . Infrared (IR) spectroscopy identifies ester/ether linkages (C-O stretches at 1100–1250 cm⁻¹) .

Q. What are the primary research applications of this compound in biochemistry?

- Methodological Answer : The compound is used to study:

- Lipid-protein interactions : Incorporation into model peptides (e.g., L-Glutaminyl-L-asparaginyl-L-valyl-L-tyrosine derivatives) to probe membrane binding via hydrophilic dihydroxypropyl motifs .

- Inflammation pathways : As a precursor for synthesizing monoacylglycerol analogs to investigate macrophage signaling .

- Enzyme substrates : Tyrosinase activity assays (UV/Vis at 475 nm) track L-DOPA conversion kinetics .

Advanced Research Questions

Q. How can researchers address challenges in regioselective modification of L-tyrosine with dihydroxypropyl groups?

- Methodological Answer : Regioselectivity issues arise due to multiple hydroxyls on glycerol. Strategies include:

- Protecting group chemistry : Temporarily block primary hydroxyls using tert-butyldimethylsilyl (TBDMS) groups before coupling .

- Microwave-assisted synthesis : Enhances selectivity for secondary hydroxyls by reducing reaction time and thermal degradation .

- Enzymatic catalysis : Tyrosine-specific transferases (e.g., glycosyltransferases) show preference for modifying phenolic -OH over aliphatic groups .

Q. How should contradictory data on the bioactivity of this compound derivatives be resolved?

- Methodological Answer : Discrepancies in anti-inflammatory or antiadipogenic activity (e.g., 3T3-L1 cell assays) may stem from:

- Impurity profiling : Use LC-MS to rule out co-eluting contaminants (e.g., residual glycidol) .

- Dose-response validation : Conduct assays across 3–5 log concentrations to identify non-linear effects .

- Isomer differentiation : Separate diastereomers via chiral HPLC (Chiralpak IA column) to isolate bioactive forms .

Q. What methodologies are recommended for studying interactions between this compound and biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on CM5 chips to measure binding kinetics (ka/kd) with receptors like Toll-like receptors (TLRs) .

- Cytochrome P450 inhibition assays : Use human liver microsomes + LC-MS/MS to assess metabolic interference (IC₅₀ values) .

- Molecular dynamics simulations : Model dihydroxypropyl hydration shells to predict membrane permeability (e.g., LogP calculations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.